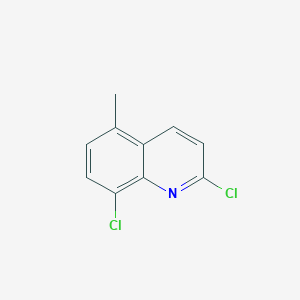

2,8-Dichloro-5-methylquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,8-Dichloro-5-methylquinoline is a useful research compound. Its molecular formula is C10H7Cl2N and its molecular weight is 212.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research has demonstrated that derivatives of quinoline compounds exhibit significant antimicrobial activity. The structure of 2,8-Dichloro-5-methylquinoline allows it to function as an effective antimicrobial agent against various pathogens. Studies indicate that modifications in the quinoline structure can enhance its efficacy against bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Anticancer Activity

Quinoline derivatives, including this compound, have been investigated for their anticancer properties. A study highlighted that compounds with similar structures exhibited potent cytotoxic effects against several cancer cell lines, including lung and breast cancer cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation .

Neuroprotective Effects

Compounds related to this compound have shown promise in neuroprotection. They can act as metal ion chelators, which is beneficial in preventing neurodegenerative diseases such as Alzheimer’s disease. The ability of these compounds to bind transition metals can reduce oxidative stress and prevent neurotoxic effects associated with metal accumulation in neuronal tissues .

Electronic Materials

Quinoline derivatives are utilized in the development of organic light-emitting diodes (OLEDs) due to their electron transport properties. This compound's unique electronic characteristics make it suitable for incorporation into OLED materials, enhancing their efficiency and stability .

Fluorescent Sensors

The compound has potential applications as a fluorescent sensor for detecting metal ions in environmental samples. Its ability to form stable complexes with various metal ions allows for the development of sensitive detection methods that can be used in environmental monitoring .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its applications. Research indicates that specific substitutions on the quinoline ring can significantly influence its potency and selectivity against target pathogens or cancer cells .

Synthesis and Evaluation

A study synthesized various derivatives of this compound and evaluated their biological activities. The results indicated that certain modifications led to compounds with significant anticancer activity, particularly against human lung carcinoma cell lines .

Neuroprotective Studies

Another investigation focused on the neuroprotective effects of quinoline derivatives in animal models of Alzheimer's disease. The study found that specific derivatives could effectively reduce amyloid-beta aggregation and improve cognitive function in treated animals .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chlorine atoms at positions 2 and 8 are susceptible to nucleophilic displacement under specific conditions.

Key Findings :

-

C2 vs. C8 Reactivity : The C2 chlorine is more reactive due to resonance stabilization of the intermediate by the adjacent nitrogen atom .

-

Amination : Reaction with primary amines (e.g., 4-nitroaniline) in the presence of NaOt-Bu and Pd(OAc)₂ yields mono- or di-substituted products, depending on stoichiometry .

-

Hydrolysis : Heating with aqueous HCl replaces chlorine with hydroxyl groups, forming 2-hydroxy-8-chloro-5-methylquinoline .

Table 1 : Nucleophilic Substitution Conditions and Outcomes

Palladium-Catalyzed Cross-Coupling Reactions

The chlorines participate in Suzuki-Miyaura and Buchwald-Hartwig couplings for functionalization.

Key Findings :

-

Suzuki Coupling : Reaction with arylboronic acids under Pd catalysis replaces chlorine with aryl groups. For example, coupling with phenylboronic acid produces 2-aryl-8-chloro-5-methylquinoline derivatives .

-

Buchwald-Hartwig Amination : Selective substitution at C2 with secondary amines occurs using Xantphos as a ligand .

Table 2 : Cross-Coupling Reaction Parameters

| Reaction Type | Catalyst System | Substrate | Product | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂, SPhos, K₂CO₃ | Phenylboronic acid | 2-Phenyl-8-chloro-5-methylquinoline | 68% |

| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, NaOt-Bu | Piperidine | 2-Piperidino-8-chloro-5-methylquinoline | 52% |

Oxidation and Reduction Reactions

The methyl group at C5 and quinoline ring undergo redox transformations.

Key Findings :

-

Methyl Oxidation : Treatment with KMnO₄ in acidic conditions oxidizes the methyl group to a carboxylic acid, forming 2,8-dichloro-5-quinolinecarboxylic acid .

-

Ring Reduction : Hydrogenation with Pd/C under H₂ reduces the quinoline ring to a tetrahydroquinoline derivative .

Table 3 : Redox Reaction Outcomes

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Methyl Oxidation | KMnO₄, H₂SO₄, 70°C | 2,8-Dichloro-5-quinolinecarboxylic acid | 58% |

| Ring Reduction | H₂ (1 atm), Pd/C, EtOH | 2,8-Dichloro-5-methyl-1,2,3,4-tetrahydroquinoline | 73% |

Functionalization via Electrophilic Aromatic Substitution

The electron-deficient ring directs electrophiles to specific positions.

Key Findings :

-

Nitration : Nitration with HNO₃/H₂SO₄ occurs at C6, yielding 2,8-dichloro-5-methyl-6-nitroquinoline .

-

Halogenation : Bromination (Br₂/FeBr₃) substitutes at C3, forming 2,8-dichloro-3-bromo-5-methylquinoline .

Stability and Reactivity Considerations

Propiedades

Número CAS |

1432322-83-2 |

|---|---|

Fórmula molecular |

C10H7Cl2N |

Peso molecular |

212.07 g/mol |

Nombre IUPAC |

2,8-dichloro-5-methylquinoline |

InChI |

InChI=1S/C10H7Cl2N/c1-6-2-4-8(11)10-7(6)3-5-9(12)13-10/h2-5H,1H3 |

Clave InChI |

QAGQNICUZZDDMB-UHFFFAOYSA-N |

SMILES |

CC1=C2C=CC(=NC2=C(C=C1)Cl)Cl |

SMILES canónico |

CC1=C2C=CC(=NC2=C(C=C1)Cl)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.